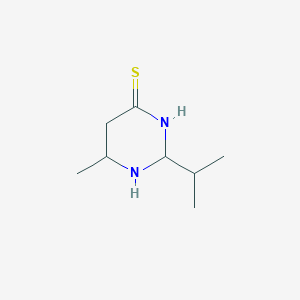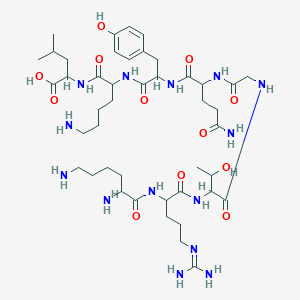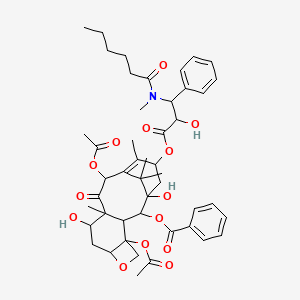
Paclitaxel Impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyltaxol C involves the methylation of the C3′ amide of taxol C. The process begins with the silylation of taxol C at the 2′, 7, and 1-hydroxyl groups using tert-butyldimethylsilyl chloride, triethylsilyl chloride, and dimethylsilyl chloride, respectively . Subsequent reaction with potassium tert-butoxide and methyl iodide provides the N-methylated taxane derivatives . Finally, the silyl protecting groups are removed to furnish N-Methyltaxol C .
Industrial Production Methods
Industrial production of N-Methyltaxol C is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in specialized facilities equipped with advanced chemical reactors and purification systems . The process involves multiple steps of synthesis, purification, and quality control to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyltaxol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the amide group, are common in the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methyl iodide and potassium tert-butoxide are employed for methylation reactions.
Major Products Formed
The major products formed from these reactions include various methylated and oxidized derivatives of N-Methyltaxol C, which are studied for their enhanced biological activities .
Scientific Research Applications
N-Methyltaxol C has a wide range of applications in scientific research:
Mechanism of Action
N-Methyltaxol C exerts its effects by interacting with microtubules, stabilizing them and preventing their depolymerization . This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets the microtubule network, affecting various cellular pathways involved in mitosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known taxane used in cancer therapy.
Docetaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.
Uniqueness
N-Methyltaxol C is unique due to its specific methylation at the C3′ amide, which imparts distinct biological properties compared to other taxanes . This modification enhances its solubility and potentially its therapeutic index, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMOSWWGSCCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
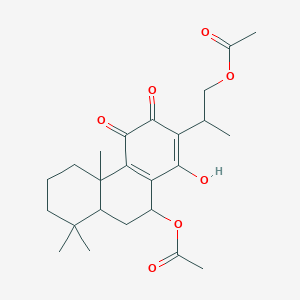
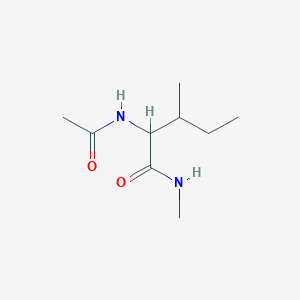
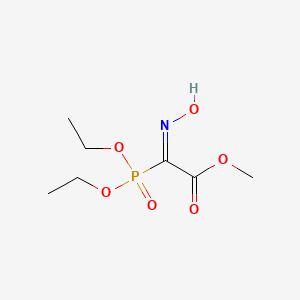
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
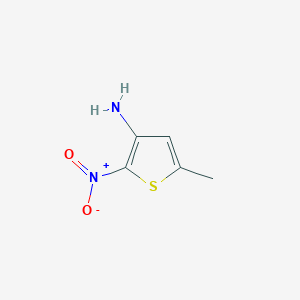
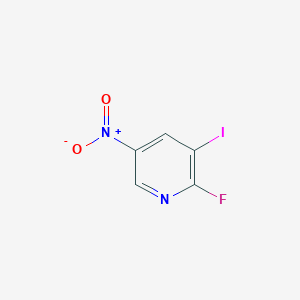
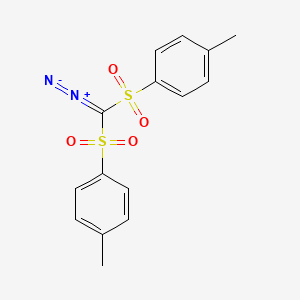
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
